molecular formula C11H12N2O3 B580938 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-11-5

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B580938
CAS No.: 1253789-11-5
M. Wt: 220.228
InChI Key: CPDARBAVHVULKD-UHFFFAOYSA-N
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Description

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol This compound is characterized by its unique pyrido[2,3-d][1,3]oxazine structure, which is a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-methyl-1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDARBAVHVULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=N2)C)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178451
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-11-5
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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